5-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a piperazine ring, a chlorobenzoyl group, an ethoxyphenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, including the formation of the piperazine ring, the introduction of the chlorobenzoyl group, and the construction of the oxazole ring. Common synthetic methods include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Ugi reaction: A multicomponent reaction that can be used to introduce various functional groups into the molecule.
Ring opening of aziridines: This method uses N-nucleophiles to open aziridine rings, forming piperazine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it may have biological activity, making it a candidate for drug development and pharmacological studies.
Materials Science: The unique combination of functional groups may impart interesting properties to materials, such as enhanced stability or specific reactivity.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline: This compound shares the chlorobenzoyl-piperazine moiety but differs in the rest of its structure.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with potential biological activity.
Uniqueness
5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is unique due to its combination of functional groups, which may impart specific reactivity and biological activity not seen in similar compounds.
Properties
Molecular Formula |
C25H23ClN4O3 |
---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C25H23ClN4O3/c1-2-32-21-10-3-18(4-11-21)5-12-23-28-22(17-27)25(33-23)30-15-13-29(14-16-30)24(31)19-6-8-20(26)9-7-19/h3-12H,2,13-16H2,1H3/b12-5+ |
InChI Key |
ZGFDWIBKYBTJFI-LFYBBSHMSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)C#N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)C#N |
Origin of Product |
United States |
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